molecular formula C19H18N4O2S B2404029 N-(2-ethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-95-6

N-(2-ethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2404029
CAS RN: 872701-95-6
M. Wt: 366.44
InChI Key: QKHPTERJRWUMSH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is commonly referred to as EPPTB, and it belongs to the class of pyridazinylpyridine derivatives.

Mechanism of Action

EPPTB exerts its pharmacological effects by selectively inhibiting the activity of protein kinases, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several key protein kinases, including PI3K, AKT, and mTOR, which are known to play critical roles in cancer development and progression.
Biochemical and Physiological Effects:
EPPTB has been shown to exhibit a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the activity of several key signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway, which are involved in the regulation of cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

EPPTB offers several advantages for use in laboratory experiments, including its high potency and selectivity for protein kinases. However, there are also some limitations associated with its use, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for research on EPPTB, including the identification of new protein kinase targets, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to better understand its effects on cellular signaling pathways.

Synthesis Methods

EPPTB can be synthesized using a multistep process that involves the reaction of 2-aminonicotinic acid with 2-bromoethanol to form the intermediate compound, which is then reacted with 2-chloropyridazine to produce the final product. This synthesis method has been optimized to produce high yields of EPPTB with a high degree of purity.

Scientific Research Applications

EPPTB has been extensively studied for its potential applications as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular signaling pathways.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-25-17-8-4-3-7-16(17)21-18(24)13-26-19-10-9-15(22-23-19)14-6-5-11-20-12-14/h3-12H,2,13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHPTERJRWUMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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